Compound Description: This compound is the target molecule synthesized and characterized in a study exploring the development of a cost-effective and high-yield synthetic route for industrialised application.
Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) investigated for the treatment of treatment-resistant depression (TRD). It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibits GluN2B receptor function.
Compound Description: BMS-986163 is the phosphate prodrug of BMS-986169, designed to improve aqueous solubility for intravenous administration in the treatment of TRD.
Compound Description: This compound is the subject of a crystal structure analysis, highlighting the intra- and inter-molecular hydrogen bonding patterns and aromatic π-π stacking interactions that contribute to its solid-state structure.
Relevance: While not directly related to N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in terms of its core structure, 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide hydrate represents a pyrazole derivative. Pyrazole and its derivatives, along with oxadiazole derivatives (which are structurally related to oxalamides), are often explored for their herbicidal and fungicidal activities. [, ] This suggests a potential overlapping area of biological interest between these compound classes.
Compound Description: This compound is a potent antimalarial agent, believed to act by inhibiting prolyl-tRNA synthetase in Plasmodium falciparum. It exhibits two enantiomeric forms (R and S) with varying levels of antimalarial activity.
Compound Description: This compound is part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides studied for their structural features and hydrogen-bonding patterns using X-ray single-crystal diffraction.
Compound Description: Similar to p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide, this compound belongs to the same series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides investigated for their structural properties and hydrogen-bonding interactions.
Compound Description: This compound is the product of a condensation reaction between 2-methyl-4,6-diphenylaniline and acenaphthylene-1,2-dione, and its crystal structure exhibits two independent molecules in the asymmetric unit, differing in the orientation of a phenyl ring.
Compound Description: This compound is synthesized through a multi-step process and its crystal structure is analyzed to understand the bonding characteristics and planarity of its constituent rings.
Compound Description: This chalcone-based compound was the first investigated for its potential to inhibit the SARS-CoV-2 main protease (Mpro) for COVID-19 using molecular docking studies. It exhibits high binding affinity to the target protein, primarily due to the formation of a hydrogen bond and various hydrophobic interactions.
Compound Description: RG 12525 is a new chemical entity investigated for the treatment of type II diabetes, acting as an agonist of the peroxisomal proliferation-activated receptor γ nuclear receptor.
Compound Description: RPR 241098 is the N2-glucuronide conjugate of RG 12525, identified as the predominant metabolite in plasma following oral administration of the parent drug.
Compound Description: RG 07202 is a structural analogue of RG 12525, used in metabolism studies to understand the structural features influencing N-glucuronidation.
5-(2-methylbenzyl)-1H-tetrazole (RPR 108685)
Compound Description: RPR 108685 is a model tetrazole compound used to investigate the substrate specificity of various UDP-glucuronosyltransferases (UGTs).
Compound Description: L-365,260 is a selective cholecystokinin (CCK) B antagonist that potentiates the antinociceptive effects of endogenous enkephalins.
Compound Description: PD-134,308 is another selective CCK B antagonist, similar to L-365,260, investigated for its ability to enhance the antinociceptive effects of endogenous enkephalins.
Compound Description: RB 211 is yet another selective CCK B antagonist, exhibiting similar effects to L-365,260 and PD-134,308 in potentiating enkephalin-mediated antinociception.
Compound Description: RB 101 is a complete inhibitor of enkephalin-catabolizing enzymes, used to study the role of endogenous enkephalins in pain perception.
3-(furan-2-yl)-5-(naphthalen-6-yl)-1H-pyrazole
Compound Description: This compound is synthesized from 1-(furan-2-yl)-3-(naphthalen-6-yl)propane-1,3-dione and its crystal structure is analyzed to understand its hydrogen bonding pattern and molecular planarity.
Relevance: While not directly analogous to N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, 3-(furan-2-yl)-5-(naphthalen-6-yl)-1H-pyrazole belongs to the class of pyrazole compounds. This class, along with oxadiazole derivatives (of which oxalamides are a part), are frequently studied for their potential herbicidal and fungicidal activities, indicating a possible overlap in their biological applications. [, , ]
Compound Description: This nickel(II) complex, incorporating a thiophene-substituted nitronyl nitroxide radical, is synthesized and characterized to expand knowledge of building blocks for molecular magnetic materials. [, ]
Compound Description: IN973 is a radioligand that binds to γ-secretase in the brain with high affinity and specificity. It is used to measure γ-secretase occupancy by inhibitors, which are potential treatments for Alzheimer's disease. [, ]
Compound Description: BMS-299897 is a γ-secretase inhibitor tested for its ability to reduce brain Aβ40 levels in Tg2576 mice, a model for Alzheimer's disease. [, ]
Compound Description: BMS-433796 is another γ-secretase inhibitor investigated for its ability to reduce brain Aβ40 levels in Tg2576 mice. [, ]
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3)
Compound Description: YD-3 is a novel thrombin-receptor antagonist discovered and used as a lead compound for the development of more potent and selective PAR4 antagonists. It was initially synthesized as a potential antithrombotic agent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.